![molecular formula C17H16N4O3 B2985288 6-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-1H-indole-4-carboxylic acid CAS No. 2220177-96-6](/img/structure/B2985288.png)

6-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-1H-indole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

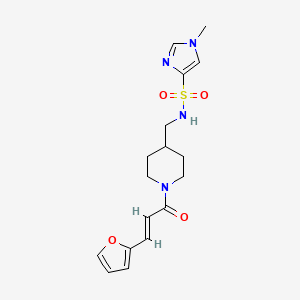

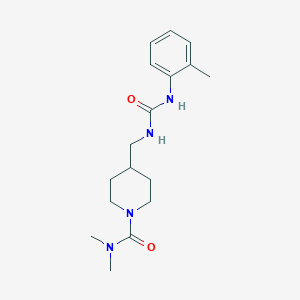

6-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-1H-indole-4-carboxylic acid is a chemical compound with the following properties:

- Empirical Formula : C<sub>17</sub>H<sub>16</sub>N<sub>4</sub>O<sub>3</sub>

- Molecular Weight : 324.34 g/mol

- Synonyms : Carboxyl diazirine alkyne, Probe building block

Synthesis Analysis

The synthesis of this compound involves the incorporation of a light-activated diazirine, an alkyne tag, and a carboxylic acid handle. Researchers use it as a versatile building block for chemical probe synthesis. By attaching it to ligands or pharmacophores via its acid linker, covalent modification of biological targets can be achieved upon UV light exposure. This compound enables downstream applications through the alkyne tag.

Molecular Structure Analysis

The molecular structure of 6-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-1H-indole-4-carboxylic acid consists of an indole core with a carboxylic acid group and a diazirine moiety. The alkyne functionality provides a handle for further modifications.

Chemical Reactions Analysis

The compound can participate in click chemistry reactions due to its alkyne group. It can be coupled with azides or other alkyne-containing molecules using copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Physical And Chemical Properties Analysis

- Form : Liquid

- Storage Temperature : -20°C

- Availability : Currently available only in the USA

Safety And Hazards

- Hazard Class : Self-reactive

- Storage Class Code : 5.2 (Organic peroxides and self-reacting hazardous materials)

- Flash Point : Not applicable

Direcciones Futuras

Researchers can explore the following directions:

- Investigate specific biological targets using this compound as a probe.

- Optimize its structure for improved selectivity and reactivity.

- Explore its applications in drug discovery, proteomics, and chemical biology.

Please note that this analysis is based on available information, and further research may yield additional insights. For detailed references, consult relevant scientific literature12.

Propiedades

IUPAC Name |

6-[3-(3-but-3-ynyldiazirin-3-yl)propanoylamino]-1H-indole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3/c1-2-3-6-17(20-21-17)7-4-15(22)19-11-9-13(16(23)24)12-5-8-18-14(12)10-11/h1,5,8-10,18H,3-4,6-7H2,(H,19,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIZBALQQVGTRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC1(N=N1)CCC(=O)NC2=CC(=C3C=CNC3=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-1H-indole-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-YL]ethan-1-amine](/img/structure/B2985205.png)

![N-(3,5-dimethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2985208.png)

![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane](/img/structure/B2985213.png)

![1-[4-(2-Chloro-4-fluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2985215.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2985218.png)

![Ethyl 4-[[2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate](/img/structure/B2985219.png)

![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-methylprop-2-en-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2985221.png)